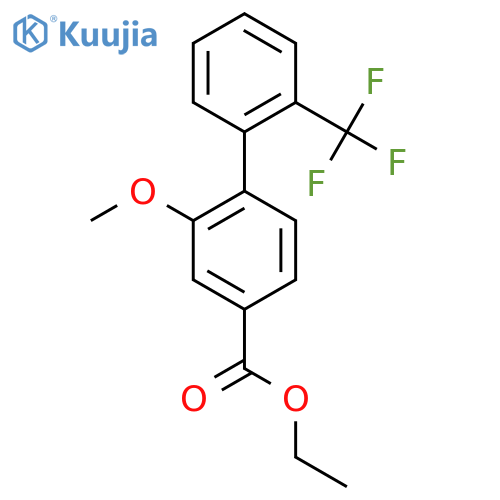

Cas no 1261632-09-0 (2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester)

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester

-

- インチ: 1S/C17H15F3O3/c1-3-23-16(21)11-8-9-13(15(10-11)22-2)12-6-4-5-7-14(12)17(18,19)20/h4-10H,3H2,1-2H3

- InChIKey: ZXQUUGCCJLFKSR-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC=CC=1C1C=CC(C(=O)OCC)=CC=1OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 397

- トポロジー分子極性表面積: 35.5

- 疎水性パラメータ計算基準値(XlogP): 4.6

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011001084-250mg |

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester |

1261632-09-0 | 97% | 250mg |

$504.00 | 2023-09-03 | |

| Alichem | A011001084-1g |

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester |

1261632-09-0 | 97% | 1g |

$1490.00 | 2023-09-03 | |

| Alichem | A011001084-500mg |

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester |

1261632-09-0 | 97% | 500mg |

$831.30 | 2023-09-03 |

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester 関連文献

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl esterに関する追加情報

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester: A Comprehensive Overview

The compound 2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester (CAS No. 1261632-09-0) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique biphenyl structure, which incorporates a methoxy group at the 2-position of one benzene ring and a trifluoromethyl group at the 2'-position of the other ring. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies, including Suzuki coupling and nucleophilic aromatic substitution. These methods have been optimized to enhance yield and purity, ensuring that the compound meets the stringent requirements of modern industrial applications. For instance, researchers have reported the use of microwave-assisted synthesis to accelerate reaction times while maintaining high selectivity, which is particularly beneficial for large-scale production.

The biphenyl framework of this compound is a key feature that contributes to its versatility. Biphenyl systems are known for their ability to form stable π-π interactions, which are crucial in drug design for improving bioavailability and target binding affinity. The methoxy group at the 2-position introduces electron-donating effects, while the trifluoromethyl group at the 2'-position imparts electron-withdrawing characteristics. This combination creates a unique electronic environment that can be exploited in various chemical transformations.

In terms of applications, 2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester has shown promise as an intermediate in the synthesis of biologically active compounds. For example, recent studies have demonstrated its use as a precursor in the development of novel kinase inhibitors, which are critical in anticancer drug discovery. The carboxylic acid ethyl ester functionality allows for easy modification through hydrolysis or further functionalization, enabling researchers to tailor the molecule for specific biological targets.

Moreover, this compound has been employed in the design of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its ability to form ordered molecular assemblies makes it an attractive candidate for these applications. Researchers have reported that incorporating this compound into polymer matrices can significantly improve their thermal stability and mechanical properties, which are essential for high-performance electronic devices.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound to ensure its safe use in industrial processes. Recent studies have focused on microbial degradation mechanisms, revealing that certain bacterial strains can metabolize this compound under specific conditions. These findings are crucial for developing sustainable practices and minimizing ecological impacts.

In conclusion, 2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester (CAS No. 1261632-09-0) is a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for both academic research and industrial development. As advancements in synthetic methods and material science continue to unfold, this compound is expected to play an increasingly important role in shaping future innovations.

1261632-09-0 (2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester) 関連製品

- 2138379-50-5(1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole)

- 1820580-27-5(Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-)

- 1448073-46-8(3-{4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine-1-carbonyl}-2H-chromen-2-one)

- 1888784-72-2(3-methyl-3-(2-methylphenoxy)azetidine)

- 2137513-66-5((2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide)

- 937620-73-0(2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole)

- 1510751-21-9(3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-)

- 2172567-09-6(tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate)

- 1936577-34-2(1-(1-hydroxypropan-2-yl)cycloheptane-1-carbaldehyde)

- 1214369-30-8(Methyl 3,6-di(pyridin-3-yl)picolinate)